molecular formula C11H16BBrN2O2 B2416523 3-Bromo-5-(4-methylpiperazino)phenylboronic acid CAS No. 2096338-85-9

3-Bromo-5-(4-methylpiperazino)phenylboronic acid

Cat. No.: B2416523
CAS No.: 2096338-85-9
M. Wt: 298.98
InChI Key: OQKNZFDVGKUFHR-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methylpiperazino)phenylboronic acid is a boronic acid derivative with the molecular formula C11H16BBrN2O2. This compound is characterized by the presence of a bromine atom, a piperazine ring substituted with a methyl group, and a boronic acid functional group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid typically involves the following steps:

    Bromination: The starting material, 3-bromoaniline, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.

    Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine to form the piperazine-substituted aromatic compound.

    Boronic Acid Formation: Finally, the piperazine-substituted intermediate is converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylpiperazino)phenylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenols: Formed through oxidation of the boronic acid group.

    Substituted Aromatics: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

3-Bromo-5-(4-methylpiperazino)phenylboronic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

    Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(4-methylpiperazin-1-yl)phenylboronic acid
  • 3-Bromo-5-(4-methylpiperidino)phenylboronic acid
  • 3-Bromo-5-(4-methylmorpholino)phenylboronic acid

Uniqueness

3-Bromo-5-(4-methylpiperazino)phenylboronic acid is unique due to the presence of the 4-methylpiperazine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

[3-bromo-5-(4-methylpiperazin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKNZFDVGKUFHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BBrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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